molecular formula C13H21ClN2O B1458993 N-(2-aminoethyl)-4-tert-butylbenzamide hydrochloride CAS No. 207672-83-1

N-(2-aminoethyl)-4-tert-butylbenzamide hydrochloride

Cat. No.: B1458993
CAS No.: 207672-83-1
M. Wt: 256.77 g/mol
InChI Key: DQHIIMXXNAUVBK-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-tert-butylbenzamide hydrochloride is a benzamide derivative featuring a 2-aminoethylamine backbone linked to a 4-tert-butyl-substituted benzoyl group. The tert-butyl substituent is notable for its steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and target binding compared to analogs with halogens or heterocyclic groups.

Properties

IUPAC Name

N-(2-aminoethyl)-4-tert-butylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-13(2,3)11-6-4-10(5-7-11)12(16)15-9-8-14;/h4-7H,8-9,14H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHIIMXXNAUVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-aminoethyl)-4-tert-butylbenzamide hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound has the following molecular formula: C12_{12}H18_{18}ClN2_2 (Figure 1). The compound features a benzamide core substituted with a tert-butyl group and an aminoethyl side chain, which enhances its lipophilicity and receptor binding capabilities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound acts as a ligand in various receptor studies, influencing pathways associated with neurotransmission and cellular signaling .

Key Mechanisms:

  • Receptor Modulation : The compound has been investigated for its potential to modulate neurotransmitter receptors, which may enhance cognitive functions by increasing acetylcholine levels in the brain .
  • Inhibition of Enzymes : Studies indicate that it may inhibit certain enzymes involved in metabolic pathways, contributing to its biological effects .

Antiparasitic Activity

Recent research highlights the compound's efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. In vitro studies demonstrated that derivatives of N-(2-aminoethyl)-4-tert-butylbenzamide exhibited potent antiparasitic activity with an EC50_{50} as low as 0.001 μM for some analogues. These compounds showed favorable pharmacokinetic properties, including good oral bioavailability and plasma stability .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. It exhibited significant inhibitory effects on various cancer cell lines, with IC50_{50} values indicating potent activity. For instance, one study reported that related benzamide derivatives induced G2/M phase arrest in cancer cells, leading to apoptosis .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEC50_{50} / IC50_{50} (μM)Comments
AntiparasiticT. brucei0.001High potency; good selectivity over mammalian cells
AntitumorA2780 (Ovarian Cancer)2.66Induces apoptosis; G2/M phase arrest
Enzyme InhibitionAChE/BChE0.040Enhances cholinergic activity

Scientific Research Applications

Pharmacological Applications

Neuroprotective Properties
Research indicates that compounds similar to N-(2-aminoethyl)-4-tert-butylbenzamide hydrochloride exhibit neuroprotective effects. For instance, a family of benzamide compounds has been shown to prevent dopamine depletion in models of Parkinson's disease by inhibiting the neurotoxic effects of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) . While this compound specifically has not been extensively studied in this context, its structural analogs suggest potential for similar neuroprotective mechanisms.

Cholinesterase Inhibition
Compounds derived from benzamide structures have been identified as potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . The inhibition of these enzymes can have therapeutic implications for conditions such as Alzheimer's disease, where cholinergic signaling is impaired.

Antimicrobial Activity

Antimicrobial Screening
this compound has been included in studies assessing antimicrobial activity against various pathogens. A library of aminobenzamide derivatives was synthesized and screened for antimicrobial properties against Gram-positive and Gram-negative bacteria . This screening demonstrated that certain derivatives showed promising activity against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

Mechanism of Action
The antimicrobial efficacy of benzamide derivatives may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The cationic nature of some derivatives enhances their interaction with negatively charged bacterial membranes, leading to increased permeability and cell death .

Biochemical Research

Proteomics Research
this compound is utilized in proteomics research as a biochemical tool. Its properties allow for the study of protein interactions and functions within biological systems . The compound's ability to modify protein activity makes it a valuable asset in understanding complex biochemical pathways.

Case Studies

Study Focus Findings
Neuroprotection in Parkinson'sCompounds similar to this compound prevent dopamine loss .
Antimicrobial EfficacyEffective against MRSA and VRE; structural modifications enhance activity .
Cholinesterase InhibitionPotent inhibitors identified; implications for Alzheimer's treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiparasitic Agents: N-(2-Aminoethyl)benzamide Derivatives

A series of N-(2-aminoethyl)benzamide derivatives (e.g., compounds 12–17, 20–23, 65–69) were synthesized as inhibitors of Trypanosoma brucei, the parasite responsible for African trypanosomiasis . Key structural variations and findings include:

Key Observations :

  • For example, compound 12 (98% yield) with dual 2,4-dichloro groups showed high synthetic efficiency and likely strong parasiticidal activity .
  • Steric Effects : Bulky substituents like isopropyl (compound 69 ) reduced yields (54%) compared to smaller groups, suggesting synthetic challenges with steric hindrance . The tert-butyl group in the target compound may similarly impact synthesis efficiency.
  • Methoxy Modifications : Compound 15 (63% yield) introduced a methoxy group, which could modulate solubility and hydrogen-bonding interactions .

Neuroactive Ligands: Imidazoline I₂ Receptor and MAO Inhibitors

Imidazoline I₂ Receptor Ligands
  • RO16-1649 (N-(2-aminoethyl)-4-chlorobenzamide hydrochloride): This analog, featuring a 4-chloro substituent, is a high-affinity I₂ receptor ligand studied for neuroprotective effects . Compared to the tert-butyl variant, the chloro group may enhance receptor binding through stronger electronic interactions.
  • RO41-1049 (N-(2-aminoethyl)-5-(3-fluorophenyl)-4-thiazolecarboxamide hydrochloride): Incorporates a thiazole ring, demonstrating that heterocyclic modifications can diversify pharmacological profiles .
MAO Inhibitors
  • Lazabemide (N-(2-aminoethyl)-5-chloro-2-pyridinecarboxamide hydrochloride): A selective MAO-B inhibitor with a pyridine core, highlighting how aromatic heterocycles (vs. benzene) can shift enzyme specificity .

However, this could reduce solubility, necessitating formulation adjustments.

Anti-HIV Macrocycles

These macrocycles emphasize the role of aminoethyl groups in chelating metal ions critical for viral replication . The tert-butyl variant’s rigid structure might hinder macrocycle formation but could stabilize interactions with hydrophobic viral targets.

Discussion: Substituent Effects on Activity and Physicochemical Properties

  • Lipophilicity : The tert-butyl group likely increases logP compared to chloro or fluoro substituents, favoring membrane permeability but risking solubility issues.
  • Target Selectivity : Chloro/trifluoromethyl groups (e.g., in 65 , 12 ) may favor parasiticidal activity, while heterocycles (thiazole in RO41-1049) or pyridines (lazabemide) shift activity toward neurological targets .
  • Synthetic Feasibility : High yields (>75%) are achievable with electron-withdrawing substituents (e.g., 12 , 65 ), but bulky groups (isopropyl in 69 ) reduce efficiency .

Preparation Methods

General Synthetic Approach

The synthesis of N-(2-aminoethyl)-4-tert-butylbenzamide hydrochloride typically follows a sequence involving:

  • Preparation of the 4-tert-butylbenzamide intermediate
  • Introduction of the 2-aminoethyl group on the amide nitrogen
  • Conversion to the hydrochloride salt for stability and handling

This approach often involves acylation reactions using 4-tert-butylbenzoyl chloride or related activated derivatives, followed by amination with 2-aminoethyl compounds.

Preparation of 4-tert-butylbenzamide Intermediates

A foundational step is the synthesis of 4-tert-butylbenzamide derivatives, which serve as precursors.

  • Method : Reaction of tert-butylamine with 4-substituted benzoyl chlorides in an organic solvent such as benzene or toluene under controlled temperature conditions.
  • Yields : High yields are reported, typically 77–92% depending on substituents and reaction conditions.
  • Characterization : Products are confirmed by melting points and proton nuclear magnetic resonance (NMR) spectroscopy, showing characteristic aromatic and tert-butyl proton signals.

Example Data Table: Preparation of N-tert-butyl 4-substituted benzamides

Entry Starting Amine (g, mol) Benzoyl Chloride (g, mol) Solvent Yield (%) Mp (°C) Key NMR Shifts (ppm)
1 tert-butylamine 14.6 g (0.2) 4-nitrobenzoyl chloride 18.6 g (0.1) Benzene 77 162-163 8.257 (d, 2H), 7.878 (d, 2H), 1.5 (s, 9H)
2 tert-butylamine 4.38 g (0.06) 4-cyanobenzoyl chloride 5.08 g (0.03) Benzene 92 146-148 7.829 (d, 2H), 7.69 (d, 2H), 1.48 (s, 9H)
3 tert-butylamine 4.72 g (0.065) 4-methylbenzoyl chloride 5.02 g (0.0325) Benzene 89 114-116 7.615 (d, 2H), 7.193 (d, 2H), 1.46 (s, 9H)

Source: Patent AU700984B2, Examples 2-6

Introduction of the 2-Aminoethyl Group

The key step to obtain N-(2-aminoethyl)-4-tert-butylbenzamide involves the attachment of the 2-aminoethyl moiety to the benzamide nitrogen.

  • Typical Route : Amidation of 4-tert-butylbenzoyl chloride with 2-aminoethylamine (ethylenediamine) or via transamidation reactions.
  • Alternative Methods : Transamidation from secondary or tertiary amides using ammonia sources without catalysts has been reported, although specific to other benzamide derivatives.
  • Conditions : Reaction is often performed under reflux in inert solvents such as benzene or dichloromethane, with controlled temperature to avoid side reactions.

Hydrochloride Salt Formation

The free base N-(2-aminoethyl)-4-tert-butylbenzamide is converted to its hydrochloride salt to enhance stability and solubility.

  • Method : Treatment of the free amine with hydrochloric acid (HCl) in an appropriate solvent, often at controlled temperatures (below 50 °C).
  • Crystallization : The hydrochloride salt precipitates as white or yellowish crystals, which are isolated by filtration, washed with cold solvent, and dried.
  • Purification : Activated carbon treatment and recrystallization from ethanol or other solvents improve purity.

Detailed Stepwise Preparation Procedure (Illustrative)

Step Description Reagents/Conditions Notes/Outcome
1 Acylation of tert-butylamine with 4-tert-butylbenzoyl chloride tert-butylamine, 4-tert-butylbenzoyl chloride, benzene, reflux Formation of N-tert-butyl 4-tert-butylbenzamide intermediate with ~85% yield
2 Amidation with 2-aminoethylamine 2-aminoethylamine, solvent (e.g., dichloromethane), stirring, reflux Formation of N-(2-aminoethyl)-4-tert-butylbenzamide free base
3 Hydrochloride salt formation HCl gas or HCl solution, low temperature (<50 °C) Precipitation of hydrochloride salt, filtration, washing, drying
4 Purification Activated carbon treatment, recrystallization High purity product suitable for pharmaceutical use

Research Findings and Optimization Notes

  • Solvent Choice : Benzene and dichloromethane are commonly used, but safety considerations suggest alternatives like toluene or ethyl acetate can be explored.
  • Temperature Control : Maintaining temperatures below 60 °C during acylation and amidation prevents decomposition and side reactions.
  • Yield Optimization : Using stoichiometric ratios close to 1:1 for amine and acid chloride, with slow addition of acid chloride, improves yield and purity.
  • Purification : Activated carbon treatment effectively removes colored impurities; recrystallization enhances crystal quality.
  • Characterization : Proton NMR and melting point determination are standard for confirming structural integrity and purity.

Summary Table of Preparation Conditions and Yields

Parameter Typical Range/Value Comments
Acylation temperature 20–60 °C Controlled to avoid side reactions
Reaction time (acylation) 2–4 hours Ensures complete conversion
Amidation temperature Reflux (40–60 °C) Promotes efficient coupling
Amidation time 3–6 hours Sufficient for amide bond formation
Hydrochloride formation <50 °C Prevents decomposition
Yield (overall) 75–90% Dependent on purification efficiency
Purity >98% (HPLC or NMR) Pharmaceutical grade

Q & A

Basic: What are the standard synthetic routes for preparing N-(2-aminoethyl)-4-tert-butylbenzamide hydrochloride?

Answer:
The compound is synthesized via a multi-step route involving:

  • Alkylation : Reacting 4-tert-butylbenzoyl chloride with a protected ethylenediamine derivative (e.g., N-Boc-2-aminoacetaldehyde) to form the benzamide intermediate .
  • Deprotection : Removal of the Boc group using HCl in dioxane or methanol to generate the free amine .
  • Salt Formation : Final purification as the hydrochloride salt via HPLC or precipitation, yielding 54–76% depending on substituents (e.g., analogous compounds in , such as 69 ) .
    Key reagents and conditions include anhydrous solvents (DMF, DCM) and controlled temperature (0–25°C) to minimize side reactions .

Basic: What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

Answer:

  • 1H NMR (300 MHz, d6-DMSO) : Peaks for tert-butyl (δ ~1.3 ppm), aromatic protons (δ 7.2–8.0 ppm), and ethylenediamine backbone (δ 2.5–3.5 ppm) confirm the core structure. Discrepancies in splitting patterns may indicate stereochemical purity .
  • ESI-MS : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight. For example, a compound with m/z 365.2 corresponds to C₁₃H₂₀ClN₂O₂ .
  • HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers optimize synthetic yield while minimizing impurities?

Answer:

  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of benzoyl chloride to amine to ensure complete acylation .
  • Temperature Control : Maintain reactions at 0–5°C during benzoylation to suppress hydrolysis of the acyl chloride .
  • Purification : Employ preparative HPLC with 0.1% TFA in the mobile phase to resolve diastereomers or unreacted starting materials (e.g., compounds 5.1.1.18 and 5.1.1.19 in showed 51% vs. 90% yields due to isomer separation) .

Advanced: How should researchers resolve contradictions in NMR data for structurally similar derivatives?

Answer:

  • Purity Verification : Re-crystallize or re-purify the compound to exclude solvent or salt artifacts (e.g., HCl salt peaks in DMSO-d6 may overlap with amine signals) .
  • Comparative Analysis : Cross-reference with published spectra of analogs. For example, tert-butyl substituents in compounds show consistent δ 1.3 ppm shifts, whereas chloro-substituted analogs (e.g., 65 ) exhibit aromatic proton upfield shifts due to electron-withdrawing effects .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

Advanced: How does structural modification of the benzamide scaffold affect biological activity?

Answer:

  • Substituent Effects : The tert-butyl group enhances lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., chloro in RO16-6491, ). This modification may improve CNS penetration in Trypanosoma brucei inhibitors .
  • Ethylenediamine Linker : Shortening or elongating the chain reduces activity, as seen in SAR studies of similar compounds (e.g., 20–23 in with varied chloro positions showed 53–92% yields but divergent bioactivity) .
  • Salt Form : Hydrochloride salts improve solubility for in vitro assays, while free bases are preferred for in vivo pharmacokinetics .

Basic: What are the recommended storage conditions for this compound?

Answer:

  • Temperature : Store at +5°C in airtight containers to prevent hygroscopic degradation .
  • Solubility : Dissolve in DMSO (10 mM stock) for biological assays, or in methanol/water for HPLC analysis .
  • Stability : Monitor via periodic NMR or LC-MS; degradation products (e.g., free amine from HCl salt hydrolysis) appear as new peaks at δ 8.5–9.0 ppm (NH₂) .

Advanced: How can researchers validate the compound’s role in targeting specific enzymes or receptors?

Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with Trypanosoma brucei enzymes, leveraging the tert-butyl group’s hydrophobic pocket occupancy .
  • Enzymatic Assays : Compare IC₅₀ values against analogs (e.g., 65–69 in showed sub-µM inhibition, suggesting the benzamide scaffold is critical) .
  • Mutagenesis : Engineer receptor mutants (e.g., T. brucei PDE inhibitors) to identify binding residues via activity loss .

Basic: What safety precautions are required during synthesis and handling?

Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact with acyl chlorides or HCl vapors .
  • Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., DCM, methanol) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Answer:

  • Scale-Up Adjustments : Increase stirring efficiency and cooling capacity to maintain exothermic reactions (e.g., benzoylation) at ≤25°C .
  • Alternative Protecting Groups : Replace Boc with Fmoc for easier deprotection under mild conditions (e.g., piperidine in DMF) .
  • Work-Up Optimization : Extract impurities with ethyl acetate/water partitions before salt formation .

Advanced: What computational tools can predict the compound’s physicochemical properties?

Answer:

  • LogP Calculation : Use MarvinSketch or ChemAxon to estimate logP (~2.5 for tert-butyl vs. 1.8 for chloro analogs) .
  • pKa Prediction : ADMET Predictor estimates the ethylenediamine’s pKa (~8.5), critical for protonation state in biological assays .
  • Solubility : ACD/Percepta predicts aqueous solubility (0.1–1 mg/mL), guiding formulation for in vivo studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-aminoethyl)-4-tert-butylbenzamide hydrochloride
Reactant of Route 2
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N-(2-aminoethyl)-4-tert-butylbenzamide hydrochloride

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